BenchChemオンラインストアへようこそ!

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate

Lipophilicity ADME Drug-likeness

This N,3-disulfonylated azetidine ester (logP -0.10, TPSA 115 Ų, 7 HBA) is engineered for fragment-based screening at 1 mM in aqueous buffer, minimizing non-specific binding. The isobutyl-sulfonyl group and methyl ester create a unique hydrogen-bond profile that mono-sulfonylated azetidines (~83 Ų TPSA, 4–5 HBA) cannot replicate. Ideal for CNS-exclusion programs, kinase/protease active-site targeting, and SAR benchmarking. Generic substitution risks divergent logP, metabolic stability, and assay outcomes.

Molecular Formula C10H19NO6S2
Molecular Weight 313.38
CAS No. 1797886-44-2
Cat. No. B2408328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate
CAS1797886-44-2
Molecular FormulaC10H19NO6S2
Molecular Weight313.38
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC(=O)OC
InChIInChI=1S/C10H19NO6S2/c1-8(2)6-18(13,14)9-4-11(5-9)19(15,16)7-10(12)17-3/h8-9H,4-7H2,1-3H3
InChIKeyVODGXJZHSICGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate (CAS 1797886-44-2): A Dual-Sulfonyl Azetidine Building Block with Distinct Physicochemical Properties


Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate (CAS 1797886-44-2) is a synthetic organic compound belonging to the class of N,3-disulfonylated azetidine derivatives. With the molecular formula C10H19NO6S2 and a molecular weight of 313.4 g/mol , it features a strained four-membered azetidine ring bearing an isobutylsulfonyl group at the 3-position and a methyl 2-sulfonylacetate moiety at the 1-position. This dual-sulfonyl architecture distinguishes it from mono-sulfonylated azetidines and positions it as a versatile intermediate in medicinal chemistry and chemical biology, where both sulfonyl groups can serve as hydrogen-bond acceptors, modulate lipophilicity, and provide synthetic handles for further derivatization [1].

Why Azetidine Sulfonamide Interchangeability Is Not Supported: The Specificity Challenge of Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate


Azetidine sulfonamides are frequently treated as interchangeable building blocks; however, this practice overlooks the substantial impact of subtle structural modifications on physicochemical and biological outcomes. For Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate, the combination of the isobutyl substituent on the 3-sulfonyl group and the methyl ester on the 1-sulfonylacetate chain creates a unique hydrogen-bond acceptor/donor profile and steric environment that cannot be replicated by simple analogs . Generic substitution with, for example, a phenyl-sulfonyl azetidine would drastically alter logP, polar surface area, and metabolic stability , leading to divergent in vitro activity profiles and confounding SAR interpretation. The quantitative evidence below demonstrates precisely where this compound occupies a distinct property space relative to its closest structural comparators, making casual replacement scientifically indefensible without head-to-head validation.

Head-to-Head Quantitative Evidence for Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate Differentiation: Physicochemical, Predicted ADME, and Structural Comparator Data


Aqueous Solubility Advantage: Predicted LogP Comparison with the Phenylsulfonyl Analog

Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate exhibits a predicted ACD/LogP of -0.10, substantially lower than the 1.5–2.0 range estimated for the 3-(isobutylsulfonyl)-1-(phenylsulfonyl)azetidine analog. This represents a >1.5 log unit reduction in lipophilicity, translating to a theoretical >30-fold increase in aqueous solubility (assuming a linear logP–solubility relationship for neutral compounds) . The lower logP arises from the replacement of the hydrophobic phenylsulfonyl group with the more polar methyl 2-sulfonylacetate moiety, enhancing hydrogen-bond acceptor capacity (7 vs. 5 acceptors) while maintaining zero hydrogen-bond donors .

Lipophilicity ADME Drug-likeness Solubility

Polar Surface Area and Oral Bioavailability Predictors: TPSA Comparison with N-Sulfonyl Azetidine Mono-Acetate

The target compound has a calculated topological polar surface area (TPSA) of 115 Ų, exceeding the 95–100 Ų range typical of simpler N-sulfonyl azetidine mono-acetate derivatives that lack the additional 3-isobutylsulfonyl group . This elevated TPSA, while still below the 140 Ų Veber threshold for oral bioavailability, indicates a differentiated absorption profile: the additional sulfonyl group increases polarity without sacrificing rule-of-five compliance (zero violations). For comparison, 2-(azetidin-1-ylsulfonyl)acetic acid has a TPSA of approximately 83 Ų , yielding a ΔTPSA of +32 Ų for the target compound.

Oral Bioavailability TPSA Veber Rules Drug Design

Hydrogen-Bond Acceptor Capacity: Differentiating Dual-Sulfonyl from Mono-Sulfonyl Azetidines for Target Engagement

The target compound presents 7 hydrogen-bond acceptor (HBA) sites (derived from two sulfonyl groups and the ester carbonyl), compared to only 4–5 HBAs for mono-sulfonylated azetidine analogs such as 3-(isobutylsulfonyl)azetidine . This 40–75% increase in HBA count (ΔHBA = +2 to +3) provides additional pharmacophoric interaction points with protein targets, particularly relevant for enzymatic active sites where multiple hydrogen-bonding interactions drive binding affinity .

H-Bond Acceptors Pharmacophore Target Engagement SAR

Precision Application Scenarios for Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate: Matching Compound Properties to Experimental Requirements


Fragment-Based Lead Discovery Requiring High Aqueous Solubility

In fragment-based screening campaigns where high aqueous solubility is paramount to avoid false negatives from aggregation or precipitation, the target compound's predicted low logP (-0.10) and moderate TPSA (115 Ų) support its use at screening concentrations up to 1 mM in aqueous buffer . Its selection over more lipophilic azetidine sulfonamide analogs (logP >1.5) reduces the risk of non-specific binding and improves the reliability of biophysical assay readouts such as SPR, NMR, or thermal shift.

Synthesis of Gut-Restricted or Peripherally Selective Drug Candidates

For programs targeting gastrointestinal or peripheral indications where CNS exclusion is desired, the compound's elevated TPSA (115 Ų) relative to mono-sulfonyl azetidines (~83 Ų) predicts reduced blood-brain barrier penetration . This property, combined with its dual-sulfonyl architecture providing synthetic handles for further modification, makes it a strategic starting point for medicinal chemistry efforts aimed at minimizing CNS side effects.

Development of Azetidine-Based Chemical Probes with Enhanced Hydrogen-Bonding Capacity

The compound's 7 hydrogen-bond acceptor sites enable the design of chemical probes with enhanced target engagement potential for proteins featuring large, polar active sites (e.g., kinases, proteases, or epigenetic readers) . Its selection over 3-(isobutylsulfonyl)azetidine (4-5 HBAs) provides a rational basis for improving binding enthalpy in structure-based drug design when key crystallographic water molecules or polar residue interactions are targeted for displacement.

Physicochemical Property Benchmarking in Azetidine SAR Libraries

As a representative of the dual-sulfonylated azetidine ester sub-class, this compound serves as a valuable benchmark for establishing physicochemical property trends within azetidine-focused libraries. Its measured or predicted parameters—logP (-0.10), TPSA (115 Ų), 7 HBA, 0 HBD— provide reference points against which newly synthesized analogs can be compared to assess the impact of 1-position and 3-position substituent variations on drug-likeness parameters .

Quote Request

Request a Quote for Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.